molecular formula C44H60FN3O4 B606504 CAY10735 CAS No. 2251753-58-7

CAY10735

Cat. No.: B606504
CAS No.: 2251753-58-7
M. Wt: 713.98
InChI Key: QGKCNAYWPGAXOU-LBWRYPOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CAY10735 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Chemical Reactions Analysis

CAY10735 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

CAY10735 is unique compared to other anticancer compounds due to its specific structure and mechanisms of action. Similar compounds include:

This compound stands out due to its combination of a cyclopropyl group, fluorophenyl group, and olean-12-en-28-amide core, which contribute to its unique anticancer properties.

Properties

IUPAC Name

1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H60FN3O4/c1-27-25-40(6)32(39(4,5)34(27)49)15-16-42(8)33(40)14-13-30-31-26-38(2,3)17-19-43(31,20-18-41(30,42)7)35(50)46-23-24-47-36(51)44(21-22-44)37(52)48-29-11-9-28(45)10-12-29/h9-13,31-33H,1,14-26H2,2-8H3,(H,46,50)(H,47,51)(H,48,52)/t31-,32-,33+,40-,41+,42+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKCNAYWPGAXOU-LBWRYPOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C)(CC(=C)C(=O)C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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